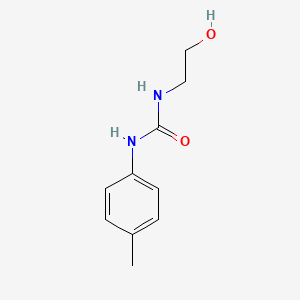

1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea

Description

1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea is a urea derivative characterized by a 4-methylphenyl group and a 2-hydroxyethyl substituent. Urea derivatives are widely studied for their biological and pharmaceutical applications, particularly as kinase inhibitors and anion-binding agents .

For example, 1-(2-hydroxyethyl)-3-(perfluorophenyl)urea (S1) was synthesized via a one-step reaction between pentafluorophenylisocyanate and ethanolamine in 69% yield . The target compound likely follows similar synthetic pathways, with modifications to the aryl substituent.

Its crystal structure has been resolved in complex with human CDK8/CYCC, indicating its role as a kinase inhibitor .

Properties

CAS No. |

14009-33-7 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C10H14N2O2/c1-8-2-4-9(5-3-8)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14) |

InChI Key |

HZTORRYEIIINKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea can be achieved through several methods. One common approach involves the reaction of 4-methylphenyl isocyanate with 2-aminoethanol under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can react with the urea moiety under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted ureas or carbamates.

Scientific Research Applications

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea has several notable applications in scientific research:

Chemistry

- Reagent in Organic Synthesis : The compound serves as an intermediate in synthesizing other organic compounds, facilitating the study of reaction mechanisms and pathways.

Biology

- Biological Activity Studies : Research indicates potential interactions with biomolecules, suggesting applications in understanding enzyme inhibition and receptor binding. For instance, studies have shown that similar urea derivatives exhibit antiproliferative activity against cancer cell lines, indicating potential therapeutic applications .

Medicine

- Therapeutic Properties : Investigations into the anti-inflammatory and anticancer activities of related compounds suggest that 1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea may also possess similar properties. For example, derivatives have shown promise in inhibiting tumor growth in vitro .

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals due to its unique functional groups, which allow for various modifications and applications in materials science.

Antiproliferative Activity

A study focused on synthesizing urea derivatives found that compounds structurally similar to this compound exhibited significant antiproliferative effects on various cancer cell lines. The research demonstrated that specific substitutions on the phenyl group enhanced biological activity, leading to further investigations into structure-activity relationships .

Enzyme Inhibition

Another study investigated the mechanism of action of urea derivatives, revealing that they could inhibit specific enzymes involved in cancer metabolism. This inhibition was linked to changes in signal transduction pathways within cancer cells, highlighting the therapeutic potential of such compounds .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives are structurally versatile, with modifications to the aryl and alkyl groups significantly altering their physicochemical and biological properties. Below is a comparative analysis of 1-(2-hydroxyethyl)-3-(4-methylphenyl)urea with structurally related compounds:

Table 1: Comparative Analysis of Urea Derivatives

Key Findings:

Substituent Effects on Solubility and Lipophilicity :

- The hydroxyethyl group in the target compound improves aqueous solubility compared to fully aromatic derivatives like 1-(4-methoxyphenyl)-3-(2-nitrophenyl)urea .

- Electron-withdrawing groups (e.g., nitro in S2, perfluoro in S1) increase lipophilicity, reducing solubility but enhancing membrane permeability .

Synthetic Yields :

- Yields for urea derivatives vary widely (69–72%) depending on reaction conditions. For instance, extended stirring times (3 hours vs. 15 minutes) improved yields for 1-(4-methoxyphenyl)urea derivatives .

Biological Activity :

- The 4-methylphenyl group in the target compound facilitates interactions with hydrophobic kinase domains (e.g., CDK8), while the hydroxyethyl group may form hydrogen bonds with catalytic residues .

- Thiophene and trifluoromethyl substituents (e.g., in S3 and ) enhance binding to aromatic residues in proteins, making them suitable for high-throughput screening .

Structural Insights :

- X-ray crystallography of the target compound in complex with CDK8/CYCC reveals a binding mode where the 4-methylphenyl group occupies a hydrophobic pocket, and the hydroxyethyl group stabilizes the complex via water-mediated hydrogen bonds .

Biological Activity

1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a urea functional group substituted with a hydroxyethyl group and a para-methylphenyl group. This structural configuration is significant for its biological interactions.

Antitumor Activity

Research indicates that similar urea derivatives exhibit notable antitumor properties. For instance, compounds derived from urea structures have shown varying degrees of cytotoxicity against different cancer cell lines. A study found that certain urea derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 µM to 93.3 µM across various cancer types, including non-small lung cancer and breast cancer .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | EKVX | 1.7 |

| Compound B | RPMI-8226 | 21.5 |

| Compound C | OVCAR-4 | 25.9 |

The biological activity of this compound is hypothesized to involve interactions with cellular proteins, potentially inhibiting specific enzymes or altering signaling pathways. The hydroxyethyl group may enhance binding affinity, while the aromatic moiety could contribute to hydrophobic interactions crucial for biological activity.

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of urea derivatives, including this compound, against a panel of cancer cell lines. The results indicated that compounds with similar structures exhibited significant inhibition rates, suggesting potential therapeutic applications in oncology .

Genotoxicity Assessment

Another aspect investigated was the genotoxic potential of related compounds. Research revealed that hydroxylated chloroethylnitrosoureas exhibited varying levels of DNA damage across different cell types. This highlights the importance of assessing both therapeutic efficacy and safety profiles in drug development .

Comparative Analysis with Related Compounds

A comparative analysis of urea derivatives shows that structural modifications can significantly influence biological activity. For example, the presence of different substituents on the phenyl ring alters the compound's ability to inhibit cancer cell proliferation.

| Derivative | Activity Type | IC50 (µM) |

|---|---|---|

| Urea Derivative A | Antitumor | 15.1 |

| Urea Derivative B | Antimicrobial | 25.9 |

| Urea Derivative C | Antiviral | 28.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.